molecular formula C17H20N4O2S B6449560 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole CAS No. 2549021-20-5

3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B6449560
CAS No.: 2549021-20-5
M. Wt: 344.4 g/mol
InChI Key: SBAYCLFSFVEBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is a synthetic organic molecule characterized by its intricate structure, which includes a thiazole ring, an octahydropyrrolo[3,4-c]pyrrole core, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes might start with the preparation of intermediate molecules like 1,3-thiazole and octahydropyrrolo[3,4-c]pyrrole. Coupling these intermediates with an appropriate carbonyl source and a benzoxazole derivative is crucial, often requiring catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the process needs to be efficient and cost-effective. This often involves optimizing the reaction conditions, such as temperature, pressure, and reaction time, as well as utilizing high-throughput synthesis techniques. Purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding oxides, especially targeting the thiazole and benzoxazole rings.

  • Reduction: Reduction reactions can yield simpler, hydrogenated derivatives.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly at positions on the thiazole and benzoxazole rings.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Like KMnO₄ or CrO₃ for oxidation.

  • Reducing agents: Like LiAlH₄ or NaBH₄ for reduction.

  • Substitution reagents: Including halogens and various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions are typically derivatives that maintain the core structure but have different functional groups or oxidation states. For instance, oxidation might yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its diverse reactivity makes it a useful building block in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.

Industry

In the industrial sector, the compound's properties make it useful in the production of advanced materials, such as polymers and specialty chemicals. Its stability and reactivity are advantageous in manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. The thiazole and benzoxazole rings allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved might include enzyme inhibition or receptor antagonism, depending on the exact biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-thiazolyl)-octahydropyrrolo[3,4-c]pyrrole: A simpler analogue without the benzoxazole ring.

  • 4,5,6,7-tetrahydrobenzoxazole derivatives: Compounds with similar core structures but different side chains or substituents.

Uniqueness

What sets 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole apart is its combination of structural motifs, which imparts unique reactivity and potential biological activity not found in simpler analogues. This complexity makes it a versatile candidate for various applications in science and industry.

This compound, with its distinctive structure and diverse reactivity, serves as a cornerstone for innovative research and development across multiple fields, showcasing the vast potential that synthetic organic chemistry holds for future advancements.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(15-13-3-1-2-4-14(13)19-23-15)20-7-11-9-21(10-12(11)8-20)17-18-5-6-24-17/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAYCLFSFVEBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3CC4CN(CC4C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.